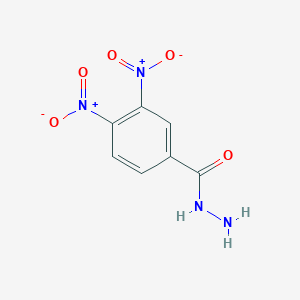
3,4-Dinitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dinitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two nitro groups (-NO2) attached to a benzene ring and a hydrazide group (-CONHNH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dinitrobenzohydrazide can be synthesized through the reaction of 3,4-dinitrobenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reactants and products.
Chemical Reactions Analysis
Types of Reactions
3,4-Dinitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives such as hydrazones and azines.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrazine derivatives, aldehydes, and ketones under mild heating conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 3,4-Diaminobenzohydrazide.
Substitution: Various hydrazone and azine derivatives.
Oxidation: Oxidized products depending on the specific oxidizing agent used.
Scientific Research Applications
3,4-Dinitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including hydrazones and azines.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dinitrobenzohydrazide involves its interaction with biological molecules, leading to various biochemical effects. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial or antitumor effects. The hydrazide group can form covalent bonds with target molecules, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzohydrazide: Similar structure but with nitro groups at the 3 and 5 positions.
4-Nitrobenzohydrazide: Contains only one nitro group at the 4 position.
Benzohydrazide: Lacks nitro groups, making it less reactive.
Uniqueness
3,4-Dinitrobenzohydrazide is unique due to the presence of two nitro groups at the 3 and 4 positions, which significantly enhance its reactivity and potential biological activity compared to its analogs. This structural feature makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
67345-79-3 |
|---|---|
Molecular Formula |
C7H6N4O5 |
Molecular Weight |
226.15 g/mol |
IUPAC Name |
3,4-dinitrobenzohydrazide |
InChI |
InChI=1S/C7H6N4O5/c8-9-7(12)4-1-2-5(10(13)14)6(3-4)11(15)16/h1-3H,8H2,(H,9,12) |
InChI Key |
AYOYQAGBRKRAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















